2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide is an organic compound that features a bromine and fluorine substituted phenoxy group, a cyanomethyl group, and an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide typically involves the following steps:
Preparation of 4-bromo-2-fluorophenol: This can be achieved by brominating 2-fluorophenol using bromine in dichloromethane at low temperatures.
Formation of 4-bromo-2-fluorophenoxyacetic acid: The 4-bromo-2-fluorophenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.
Amidation: The phenoxyacetic acid is then converted to the amide by reacting with ethylamine and cyanomethyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and cyanomethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity. The cyanomethyl and ethylacetamide groups may also play a role in its activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide.
4-bromo-2-fluorobenzoic acid: Another compound with similar functional groups.
Ethyl 2-(4-bromo-2-fluorophenoxy)-4-chloro-5-fluorobenzoate: A structurally related compound with additional chlorine and fluorine substitutions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-16(6-5-15)12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,2,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJNPXIJNMVXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)COC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.